2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is an organic compound that features a pyrrolidine ring attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with glyoxylic acid. One common method includes the condensation of pyrrolidine with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Formation of 2-oxo-2-(pyrrolidin-3-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(pyrrolidin-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-2-(3-bromopyrrolidin-3-yl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing various biochemical processes. The hydroxy and carboxylic acid groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2-Hydroxy-2-(pyrrolidin-2-yl)acetic acid: Similar structure but with the hydroxy group attached to the second position of the pyrrolidine ring.
Uniqueness
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-hydroxy-2-pyrrolidin-3-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJSLPGDIZWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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